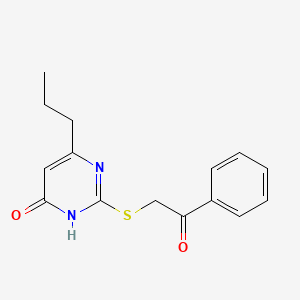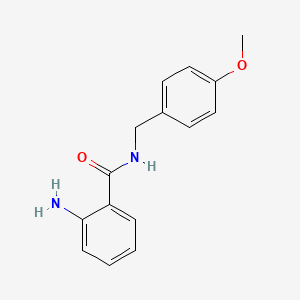
4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized through reactions involving catalysts and specific reactants under controlled conditions. For example, Gein et al. (2017) described the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through three-component reactions, showcasing the complexity and precision required in organic synthesis (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Molecular Structure Analysis
The molecular structure of organic compounds significantly influences their chemical behavior and interactions. Techniques such as IR, 1H NMR spectroscopy, and X-ray analysis are commonly used to determine the structure of synthesized compounds. The detailed structure analysis aids in understanding the compound's stereochemistry and conformational preferences, crucial for predicting its reactivity and physical properties. The synthesis and structure elucidation of similar compounds were reported by Gein et al. (2017), highlighting the importance of structural analysis in organic chemistry research.
Chemical Reactions and Properties
Organic compounds participate in various chemical reactions, depending on their functional groups and molecular structure. The reactivity of "4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide" would be influenced by its carboxamide group and the methanophenazine core. Studies on similar compounds provide insights into potential reactions, such as nucleophilic substitutions, oxidation-reduction reactions, and catalyzed transformations. For instance, the reaction of nitriles under high pressure to form triazine derivatives, as studied by Yasumoto et al. (1973), could be analogous to reactions involving the nitrogen-containing heterocycles in this compound (Yasumoto, Yanagiya, & Kurabayashi, 1973).
科学的研究の応用
Chemical Synthesis and Catalysis
Compounds with complex structures, including those similar to the specified chemical, are often studied for their synthesis routes and potential as catalysts in chemical reactions. For example, the study of nitriles under high pressure revealed catalytic effects of amines and water in forming trisubstituted 1,3,5-triazines, illustrating the intricate interplay of organic compounds under specific conditions (Yasumoto et al., 1973).
Materials Science
In materials science, the synthesis of polyamides containing specific moieties, like the phenylindane group, showcases applications in creating materials with unique properties, such as high solubility and excellent gas separation characteristics (Ding & Bikson, 2002). These studies contribute to the development of advanced materials for industrial applications.
Medicinal Chemistry
In the realm of medicinal chemistry, research into compounds like imidazotetrazines for their antitumor properties explores the potential of complex organic molecules in treating diseases. The synthesis of these compounds and their activity against specific cancer cell lines indicate the therapeutic applications of such chemical structures (Stevens et al., 1984).
特性
IUPAC Name |
12,15,15-trimethyl-N-(2-phenylethyl)-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c1-23(2)24(3)14-15-25(23,22(29)26-16-13-17-9-5-4-6-10-17)21-20(24)27-18-11-7-8-12-19(18)28-21/h4-12H,13-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNIGZMMSQDKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,11,11-trimethyl-N-(2-phenylethyl)-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)


![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

